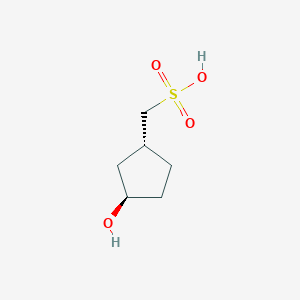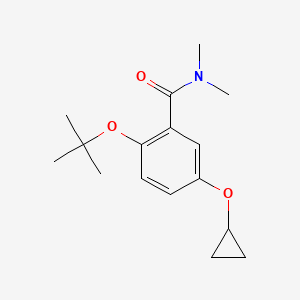
2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.362 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzamide core, along with N,N-dimethyl substitution on the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with dimethylamine under basic conditions.
Introduction of Tert-butoxy and Cyclopropoxy Groups: The tert-butoxy and cyclopropoxy groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups on the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline: This compound shares similar structural features but differs in the position of the functional groups.
2-Tert-butyl-5-cyclopropoxy-N,N-dimethylaniline: Another structurally related compound with slight variations in the substituents.
Uniqueness
2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide is unique due to its specific combination of tert-butoxy and cyclopropoxy groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-14-9-8-12(19-11-6-7-11)10-13(14)15(18)17(4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
VYHFMWWHIPFKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-tert-butylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B14814258.png)
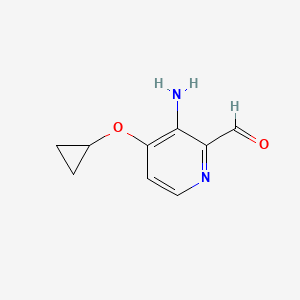
![(3aS,4R,7S,7aR)-2-(((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)-3a-methylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14814270.png)
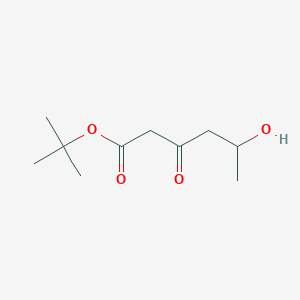
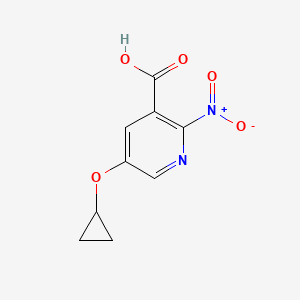
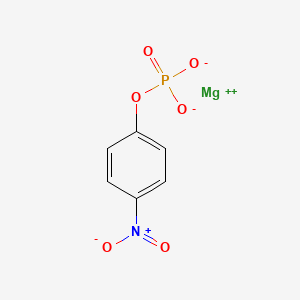
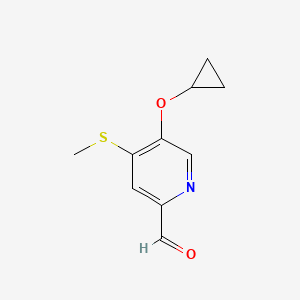

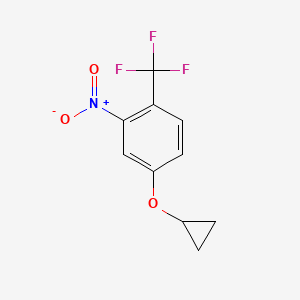
![1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B14814323.png)
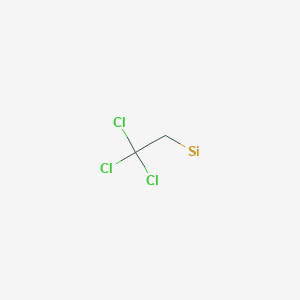
![4,4'-methanediylbis{N-[(E)-(2-methylphenyl)methylidene]aniline}](/img/structure/B14814337.png)
![2-(4-bromo-2-chlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazinyl}carbonothioyl)acetamide](/img/structure/B14814342.png)
